(4-Chloro-3-cyano-2-fluorophenyl)boronic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-cyano-2-fluorophenyl)boronic acid” is complex, contributing to its high perplexity. Unfortunately, the specific molecular structure details are not available in the searched resources.Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known to be involved in various chemical reactions. One of the most common is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Synthesis and Structural Analysis
(4-Chloro-3-cyano-2-fluorophenyl)boronic acid , like its boronic acid derivatives, is crucial in the synthesis of biologically active compounds and pharmaceutical agents. These compounds are integral in a variety of synthetic chemistry applications including Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, and as reagents in organic synthesis (Das et al., 2003).
Sensing and Fluorescence Applications
Boronic acid derivatives exhibit unique fluorescence properties, making them valuable in sensing applications. The fluorescence quenching study of boronic acid derivatives, including variants with chloro and fluoro substitutions, has revealed their potential in constructing sophisticated sensing materials. These derivatives' fluorescence quenching mechanisms and their interaction with other molecules in different solvents have been extensively studied, laying the groundwork for their use in detecting various substances (Geethanjali et al., 2015).
Catalysis and Chemical Reactions
The boronic acid group, as in this compound, is recognized for its role in catalysis, particularly in coupling reactions. These compounds facilitate novel procedures in the synthesis of complex organic structures, such as 3-substituted phthalides, through rhodium or palladium-catalyzed addition and intramolecular lactonization processes. This highlights their versatility and utility in creating a broad range of synthetic products (Lv et al., 2011).
Boronic Acid in Organic Materials and Biological Labeling
Boronic acids, including this compound, are integral in the development of organic materials due to their interactions with diols and strong Lewis bases. Their ability to form complexes with diols makes them invaluable in the creation of dynamic covalent materials and responsive hydrogels, contributing significantly to the fields of materials chemistry, biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).
Mechanism of Action
Target of Action
The primary target of (4-Chloro-3-cyano-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction, which is a part of the broader class of palladium-catalyzed cross-coupling reactions . These reactions are key biochemical pathways in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign , which may influence its bioavailability.
Result of Action
The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a critical step in the synthesis of various organic compounds, including pharmaceuticals and materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , which can affect the compound’s action. Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
Properties
IUPAC Name |
(4-chloro-3-cyano-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClFNO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFZQVRVXHUHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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